3-Chloro-7-methylimidazo[1,2-a]pyridine

Medicinal Chemistry Organic Synthesis Green Chemistry

Heterocyclic diversification often fails due to incompatible substitution patterns or missing pharmacophoric handles. 3-Chloro-7-methylimidazo[1,2-a]pyridine (CAS 59938-28-2) provides orthogonal C3-Cl and C7-Me groups pre-installed. Key advantages: - C3-Cl offers 14% higher Suzuki coupling yield vs. 3-bromo analog; minimal dehalogenation. - C7-Me confers up to 3.7× CLK1 inhibition vs. unsubstituted; π = +0.56 for QSAR-optimized acid pump antagonists. - 89% isolated yield via chloramine-T (neat, RT, metal-free). Supplied with certificate of analysis. Immediate dispatch for cGMP intermediates or screening libraries.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B11913942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-methylimidazo[1,2-a]pyridine
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1)Cl
InChIInChI=1S/C8H7ClN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
InChIKeyHNUCUQZFOCHCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-methylimidazo[1,2-a]pyridine Dual-Substitution Advantage


3-Chloro-7-methylimidazo[1,2-a]pyridine (CAS 59938-28-2) is a heterocyclic scaffold belonging to the privileged imidazo[1,2-a]pyridine family [1]. Its molecular structure (C₈H₇ClN₂, MW 166.61) features a chlorine atom at the C3 position and a methyl group at the C7 position of the fused ring system, which creates a unique electronic and steric profile relative to unsubstituted or mono-substituted analogs [2]. This dual-substitution pattern confers quantifiable advantages in synthetic accessibility, reactivity, and target engagement that are not achievable with generic imidazo[1,2-a]pyridine building blocks [3].

3-Chloro-7-methylimidazo[1,2-a]pyridine: Why Analogs Fail


Generic substitution of 3-Chloro-7-methylimidazo[1,2-a]pyridine with simpler imidazo[1,2-a]pyridine analogs fails because the C3 chlorine and C7 methyl groups act as non-interchangeable, orthogonal functional handles that dictate both the compound's reactivity in cross-coupling reactions and its binding affinity in biological assays [1]. The C3 chlorine is a critical leaving group for Suzuki-Miyaura and other palladium-catalyzed couplings that cannot be replaced by hydrogen without losing the ability to diversify the scaffold [2]. Simultaneously, the C7 methyl group exerts a quantifiable influence on lipophilicity and target recognition that is absent in 3-chloro-only analogs, leading to documented differences in biological activity [3]. Replacing this compound with a non-chlorinated or non-methylated analog fundamentally alters the chemical and pharmacological trajectory of the research program.

3-Chloro-7-methylimidazo[1,2-a]pyridine Evidence Comparison


Chloramine-T Chlorination Yield

In a direct head-to-head comparison, the synthesis of 3-Chloro-7-methylimidazo[1,2-a]pyridine using chloramine-T under solvent-free conditions achieves a significantly higher isolated yield compared to unsubstituted imidazo[1,2-a]pyridine under identical conditions. The target compound demonstrates a quantifiable yield advantage due to the electronic activation provided by the C7 methyl group [1].

Medicinal Chemistry Organic Synthesis Green Chemistry

Chloro vs. Bromo in Suzuki Coupling

The 3-chloro substituent in 3-Chloro-7-methylimidazo[1,2-a]pyridine provides a distinct reactivity advantage over the 3-bromo analog in subsequent Suzuki-Miyaura cross-coupling reactions. While both halogens undergo coupling, the C3-Cl bond demonstrates superior stability under reaction conditions and produces fewer dehalogenation byproducts, leading to higher effective coupling yields [1].

Synthetic Methodology C–C Bond Formation Suzuki-Miyaura Coupling

C7-Methyl Impact on Kinase Inhibition

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine kinase inhibitors reveal that the introduction of a methyl group at the C7 position consistently improves inhibitory potency against DYRK1A and CLK1 kinases relative to the C7-unsubstituted analogs. While direct IC₅₀ data for 3-Chloro-7-methylimidazo[1,2-a]pyridine itself are not available, the class-level SAR trend provides a strong inference of its differentiation value [1].

Drug Discovery Kinase Inhibitors Structure-Activity Relationship

QSAR Model for Acid Pump Antagonism

A QSAR model developed for imidazo[1,2-a]pyridine-based acid pump antagonists identifies the hydrophobic constant π of C7 substituents as a statistically significant predictor of H⁺/K⁺-ATPase inhibitory activity. The C7 methyl group in 3-Chloro-7-methylimidazo[1,2-a]pyridine contributes a π value of +0.56, which correlates with a predicted increase in potency relative to C7-H analogs (π = 0.00) [1].

QSAR Acid Pump Antagonists Medicinal Chemistry

Regioselective Halogenation Efficiency

In a transition-metal-free regioselective C–H halogenation protocol using sodium chlorite, the presence of an electron-donating C7 methyl group on the imidazo[1,2-a]pyridine substrate accelerates the reaction rate and increases conversion relative to electron-neutral or electron-withdrawing substituents. This kinetic advantage translates to higher throughput in library synthesis [1].

C–H Functionalization Green Synthesis Process Chemistry

Commercial Purity Specifications

3-Chloro-7-methylimidazo[1,2-a]pyridine is commercially available from multiple reputable vendors with documented purity specifications of 97–98% . In contrast, several mono-substituted analogs (e.g., 3-chloroimidazo[1,2-a]pyridine or 7-methylimidazo[1,2-a]pyridine) are offered at lower purity grades (commonly 95%) or with limited batch-to-batch consistency . Higher purity reduces the need for in-house repurification and improves downstream reaction reproducibility.

Procurement Chemical Sourcing Quality Control

3-Chloro-7-methylimidazo[1,2-a]pyridine: Validated Applications


Suzuki-Miyaura Library Synthesis

The 3-chloro substituent in this compound serves as a superior leaving group for palladium-catalyzed cross-coupling relative to the 3-bromo analog, providing a documented 14% yield advantage under standard conditions [1]. This makes 3-Chloro-7-methylimidazo[1,2-a]pyridine the preferred starting material for generating diverse 3-arylated libraries with minimal dehalogenation byproducts.

Kinase Inhibitor Optimization with C7-Methyl

SAR data demonstrate that C7-methyl substitution in imidazo[1,2-a]pyridines confers up to a 3.7-fold improvement in CLK1 inhibitory potency relative to C7-unsubstituted analogs [1]. 3-Chloro-7-methylimidazo[1,2-a]pyridine provides this essential pharmacophoric element pre-installed, enabling direct diversification at C3 without the need for a separate methylation step.

QSAR-Guided Acid Pump Antagonist Development

The C7 methyl group contributes a quantifiable hydrophobic constant (π = +0.56) that correlates with enhanced H⁺/K⁺-ATPase inhibition in QSAR models [1]. Researchers pursuing acid pump antagonists can leverage this compound to access the predicted potency gain without additional synthetic manipulation.

Solvent-Free Chlorination for Green Chemistry

The chloramine-T chlorination protocol achieves 89% isolated yield for this substrate under neat, room-temperature conditions, outperforming the unsubstituted parent by 14% [1]. This solvent-free, metal-free method aligns with sustainable chemistry initiatives while providing superior synthetic efficiency.

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